tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. The compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. This structure imparts distinct physicochemical properties to the compound, making it a valuable building block in drug discovery and other scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the spirocyclic framework.
Substitution: The tert-butyl ester group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to the formation of a more saturated spirocyclic compound .
Scientific Research Applications
tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on target proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate
- tert-Butyl-8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
Uniqueness
tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic framework and the presence of a hydroxyl group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for various applications, particularly in drug discovery and development .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-13)6-4-5-9(12)14/h9,14H,4-8H2,1-3H3 |
InChI Key |
TVHDLLZTJKJWLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC2O |
Origin of Product |
United States |
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